molecular formula C9H5Cl2N3 B1629912 4,6-Dichloro-2-(pyridin-4-yl)pyrimidine CAS No. 89508-48-5

4,6-Dichloro-2-(pyridin-4-yl)pyrimidine

Cat. No.: B1629912
CAS No.: 89508-48-5
M. Wt: 226.06 g/mol
InChI Key: LNACOVNGDGOWDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dichloro-2-(pyridin-4-yl)pyrimidine is a type of pyrimidine, which is an aromatic heterocyclic compound . Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidines can be achieved using organolithium reagents . For example, 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine were prepared using organolithium reagents . The nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .


Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Chemical Reactions Analysis

Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 226.06 . It is stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis and Optical Properties

4,6-Dichloro-2-(pyridin-4-yl)pyrimidine has been used in the synthesis of various organic compounds. For example, 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines were synthesized using 2,4-dichloro-6-methylpyrimidine, exhibiting strong emission solvatochromism and functioning as colorimetric and luminescent pH sensors (Hadad et al., 2011).

Interactions with Glycine Esters

A study examined the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters, yielding derivatives of N-(5-formylpyrimidin-4-yl)glycinate and cyclization products like pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. This research could be significant for synthesizing potential biologically active compounds (Zinchenko et al., 2018).

Complexation with Metal Cations

The complexation properties of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines with metal ions were explored. These materials interact with various metal ions, leading to significant shifts in absorption spectra and diverse responses in emission spectra. This suggests potential applications in sensory technologies (Hadad et al., 2013).

Quantum Chemical Investigations

Quantum chemical investigations of 4,6-di(thiophen-2-yl)pyrimidine derivatives were conducted for potential charge transfer materials. Tuning electronic, photophysical, and charge transfer properties may lead to applications in materials science, particularly in electronic devices (Irfan, 2014).

Nonlinear Optical Exploration

Thiopyrimidine derivatives, related to pyrimidine, have been explored for applications in medicine and nonlinear optics (NLO). Studies on ethyl 4-((3-chlorobenzyl)thio)-6-methyl-2-phenylpyrimidine-5-carboxylate and similar compounds have revealed significant NLO properties, suggesting their potential in optoelectronic applications (Hussain et al., 2020).

Application in Organic Light-Emitting Diodes (OLEDs)

Research into heteroleptic Ir(III) metal complexes synthesized using pyrimidinechelates has led to the development of sky-blue-emitting phosphors for OLEDs. This research provides insights into the photophysical properties of these complexes and their application in high-performance sky-blue and white-emitting OLEDs (Chang et al., 2013).

Microwave-Assisted Synthesis

4,6-Disubstituted 2-methylthiopyrimidines have been synthesized using a novel, easy, and quick-to-prepare method, demonstrating the potential for efficient production of these compounds. This method is suitable for industrial production due to its simplicity and efficiency (Thomann et al., 2015).

DNA Photoproduct Measurement

Pyrimidine (6-4) pyrimidone photoproducts, major DNA lesions induced by UV irradiation, have been studied using a specific and sensitive assay. This research provides valuable insights into the biological role of these photoproducts and their formation in DNA (Douki et al., 1995).

Nonlinear Optical Material Study

The synthesized 4,6-dichloro-2-(methylsulfonyl)pyrimidine (DCMSP) has been analyzed for its potential as a third-order nonlinear optical material. This includes exploring its electronic structure, vibrational modes, and linear and nonlinear optical properties, indicating its suitability for applications in optical devices (Murthy et al., 2019).

Bioactive Compounds Synthesis

4,6-Disubstituted-2-(4-morpholinyl)pyrimidines, an important class of bioactive compounds, were synthesized using palladium-catalyzed cross-coupling reactions. This methodology is efficient and versatile for producing a variety of non-symmetrical pyrimidines, useful in pharmaceutical research (Martínez et al., 2012).

Aminopyrimidine Fragment in Pharmaceuticals

Aminopyrimidine derivatives have been synthesized and analyzed for their potential in pharmaceuticals, particularly in drugs targeting specific molecular recognition processes. The crystal structures of these compounds provide insights into their hydrogen bonding capabilities and possible applications in targeted drug action (Rajam et al., 2017).

Safety and Hazards

The safety information for 4,6-Dichloro-2-(pyridin-4-yl)pyrimidine includes hazard statements H302-H315-H319-H332-H335 and precautionary statements P261-P280-P305+P351+P338 .

Future Directions

There is interest in the synthesis of 4,6-disubstituted pyrimidines . Since an increase in hydrophobic character of the substituents in the 4-position of the pyrimidine ring is expected to enhance the binding affinity with the serotonin (5-HT) receptor sites, the introduction of hydrophobic groups such as phenyl, 1,3-dithianyl, or naphthyl, as well as a cationic side chain, are expected to enhance affinity . This provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Properties

IUPAC Name

4,6-dichloro-2-pyridin-4-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N3/c10-7-5-8(11)14-9(13-7)6-1-3-12-4-2-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNACOVNGDGOWDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC(=CC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90623166
Record name 4,6-Dichloro-2-(pyridin-4-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89508-48-5
Record name 4,6-Dichloro-2-(4-pyridinyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89508-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dichloro-2-(pyridin-4-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dichloro-2-(pyridin-4-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4,6-Dichloro-2-(pyridin-4-yl)pyrimidine
Reactant of Route 3
Reactant of Route 3
4,6-Dichloro-2-(pyridin-4-yl)pyrimidine
Reactant of Route 4
Reactant of Route 4
4,6-Dichloro-2-(pyridin-4-yl)pyrimidine
Reactant of Route 5
4,6-Dichloro-2-(pyridin-4-yl)pyrimidine
Reactant of Route 6
4,6-Dichloro-2-(pyridin-4-yl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.